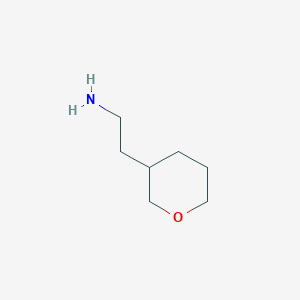

![molecular formula C8H7N3O2 B1357494 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216646-58-0](/img/structure/B1357494.png)

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

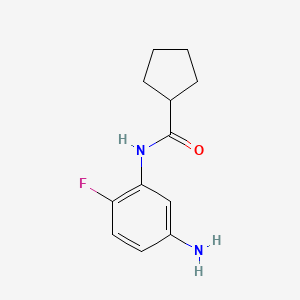

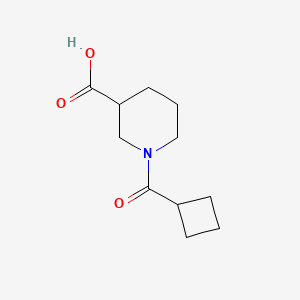

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (AIP) is a compound that has been utilized in the field of organic chemistry . It acts as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group .

Synthesis Analysis

The synthesis of AIP involves palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This protocol is scalable, exhibits high levels of β-site selectivity, and tolerates a broad spectrum of functional groups . Other methods include oxidative diamination of nitroalkene with 2-aminopyridine .Molecular Structure Analysis

AIP is a 6,5-fused bicyclic compound . It has been used as a directing group in palladium-catalyzed arylation .Chemical Reactions Analysis

AIP has been used in palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This reaction exhibits high levels of β-site selectivity .Scientific Research Applications

Palladium Catalyzed Arylation

8-Aminoimidazo[1,2-a]pyridine (AIP) has been utilized in the palladium catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives . This protocol is scalable, exhibits high levels of β-site selectivity and tolerates a broad spectrum of functional groups . This application is significant as it introduces a new method for the arylation of carboxylic acid derivatives.

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 8-Aminoimidazo[1,2-a]pyridine, have been recognized as potential antituberculosis agents . Some compounds of this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This is a critical area of research given the global health impact of tuberculosis.

Drug Development

Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis and drug development . This makes 8-Aminoimidazo[1,2-a]pyridine a valuable compound in the field of medicinal chemistry.

Reactivity Studies

The reactivity of imidazo[1,2-a]pyridine compounds, including 8-Aminoimidazo[1,2-a]pyridine, is a subject of ongoing research . Understanding the reactivity of these compounds can lead to the development of new synthetic methods and the discovery of new reactions.

Biological Applications

Imidazo[1,2-a]pyridine compounds have multifarious biological activity . This means that 8-Aminoimidazo[1,2-a]pyridine could potentially be used in a wide range of biological applications, from drug development to biological research.

Synthetic Methodology

8-Aminoimidazo[1,2-a]pyridine has been used in the development of new synthetic methodologies . The compound’s unique structure and reactivity make it a valuable tool in the field of synthetic chemistry.

Future Directions

properties

IUPAC Name |

8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBBKUXYOZAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)